molecular formula C10H26INOSi B12769809 Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide CAS No. 84584-63-4

Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide

Cat. No.: B12769809
CAS No.: 84584-63-4
M. Wt: 331.31 g/mol
InChI Key: ZPFFBYCHRJMIET-UHFFFAOYSA-M
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Description

Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide is a quaternary ammonium compound with a unique structure that combines a hydroxyethyl group and a trimethylsilyl group. This compound is known for its surfactant properties and is used in various applications due to its ability to interact with both hydrophilic and hydrophobic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide typically involves the reaction of dimethyl(2-hydroxyethyl)amine with 3-(trimethylsilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually heated to facilitate the formation of the quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using halide salts like sodium chloride (NaCl) or sodium bromide (NaBr).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Corresponding halide-substituted quaternary ammonium compounds.

Scientific Research Applications

Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies to improve cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with both hydrophilic and hydrophobic drugs.

    Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its surfactant properties.

Mechanism of Action

The mechanism of action of Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability. Additionally, the compound can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl(3-(trimethylsilyl)propyl)ammonium chloride
  • Dimethyl(2-hydroxyethyl)ammonium bromide
  • Trimethylsilylpropylammonium iodide

Uniqueness

Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide is unique due to the presence of both a hydroxyethyl group and a trimethylsilyl group. This combination allows it to interact with a wide range of substances, making it versatile in various applications. Its ability to act as both a surfactant and a membrane-disrupting agent sets it apart from other similar compounds.

Properties

CAS No.

84584-63-4

Molecular Formula

C10H26INOSi

Molecular Weight

331.31 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide

InChI

InChI=1S/C10H26NOSi.HI/c1-11(2,8-9-12)7-6-10-13(3,4)5;/h12H,6-10H2,1-5H3;1H/q+1;/p-1

InChI Key

ZPFFBYCHRJMIET-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCC[Si](C)(C)C)CCO.[I-]

Origin of Product

United States

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